molecular formula C11H14N4 B7963611 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine

3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine

Cat. No.: B7963611
M. Wt: 202.26 g/mol
InChI Key: WTSKAHZLLPCUFM-UHFFFAOYSA-N
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Description

3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, resulting in the formation of pyrazolo[3,4-b]pyridine analogues with high yield and enantioselectivity . Another approach includes the cyclization of aminopyrazoles with 1,2-diketones in the presence of acetic acid .

Industrial Production Methods

Industrial production methods for 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazolo[3,4-b]pyridine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine involves its interaction with molecular targets such as kinases. The pyrazolo[3,4-b]pyridine core can form hydrogen bonds with amino acid residues in the active site of kinases, while the piperidine moiety enhances the compound’s binding affinity and selectivity . This interaction leads to the inhibition of kinase activity, which is crucial for the proliferation and survival of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine is unique due to the presence of the piperidine moiety, which enhances its pharmacological properties and makes it a valuable scaffold for drug design. The combination of the pyrazolo[3,4-b]pyridine core with the piperidine ring provides a versatile platform for developing new therapeutic agents.

Properties

IUPAC Name

3-piperidin-3-yl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-3-8(7-12-5-1)10-9-4-2-6-13-11(9)15-14-10/h2,4,6,8,12H,1,3,5,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSKAHZLLPCUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C3C=CC=NC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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